
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, commonly known as TFA-1, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
- Secondary Benzylation Catalysis : Lanthanoid and scandium triflate have been used as catalysts for secondary benzylation of various nucleophiles, including aromatic compounds and alcohols, using secondary benzyl alcohols. Hafnium triflate (Hf(OTf)4) has shown the highest activity in these alkylations (Noji et al., 2003).
Organic Synthesis
- Trifluoromethylation in Organic Compounds : Research has explored trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, leading to compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one. This involves mechanisms using rhodium catalyst and dimethyl zinc (Sato et al., 2006).
Photoluminescence and Material Science
- Luminescence in Ytterbium Complexes : Studies on ytterbium(III) beta-diketonate complexes with 5-nitro-1,10-phenanthroline ancillary ligand have revealed that variations in the fluorinated β-diketonate chain length can affect Yb(3+) luminescence intensity and lifetime, providing insights into the design of optical materials (Martín‐Ramos et al., 2013).
Chemistry of Polyfluoroalkyl Compounds
- Polyfluoroalkyl Compound Synthesis : Research into the synthesis and application of polyfluoroalkyl compounds such as 1,1,1-Trifluoro-2,3-epoxypropane has been conducted, exploring various synthetic routes and their efficiency (Shimizu et al., 1996).
Other Chemical Applications
- Scandium Trifluoromethanesulfonate in Acylation : Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. It has shown remarkable catalytic activity, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDSZUSGUCHBMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)
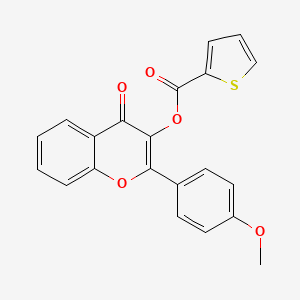
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
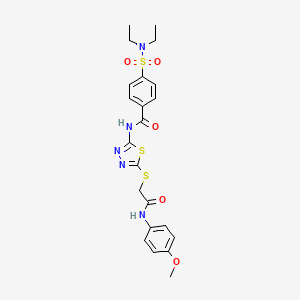
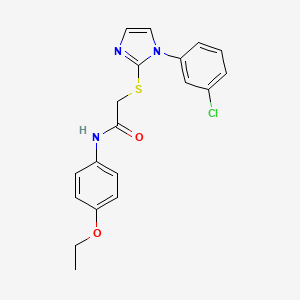
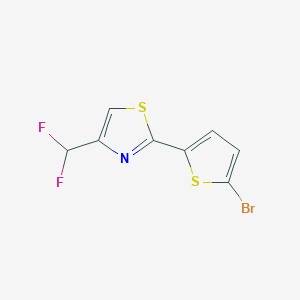

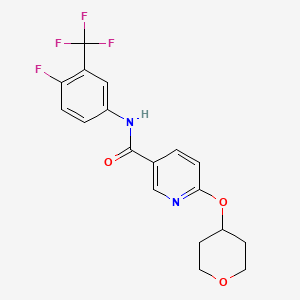
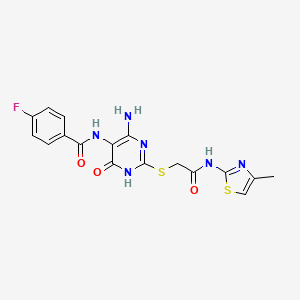
![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)
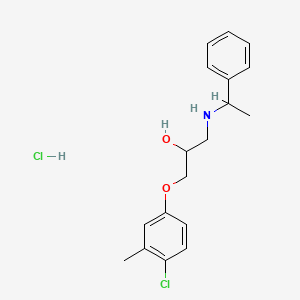
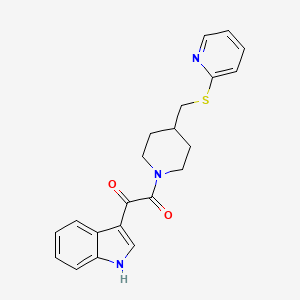
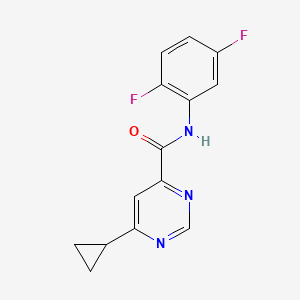
![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)